molecular formula C11H14NO6+ B1198099 D-ribosylnicotinic acid

D-ribosylnicotinic acid

カタログ番号: B1198099
分子量: 256.23 g/mol
InChIキー: PUEDDPCUCPRQNY-ZYUZMQFOSA-O
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-ribosylnicotinic acid, also known as nicotinic acid riboside (NaR), is a nucleoside precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Research indicates its value in studying cellular metabolism and longevity, particularly through its role in maintaining NAD+ pools. In model organisms like yeast, nicotinic acid riboside is salvaged to NAD+ via distinct enzymatic pathways. It can be utilized through an Nrk1-dependent pathway, where it is phosphorylated to form nicotinic acid mononucleotide (NaMN), or through an Nrk1-independent pathway, where it is converted into nicotinic acid (NA) . This functional redundancy makes it a valuable tool for investigating NAD+ biosynthesis, especially in systems where specific salvage pathways may be compromised. The broader class of vitamin B3 precursors, which includes nicotinic acid and nicotinamide riboside, is a major focus in aging research due to the observed age-dependent decrease in NAD+ levels and its connection to age-associated physiological decline . Studying NAD+ precursors like D-ribosylnicotinic acid is fundamental to understanding strategies for maintaining cellular fitness. Recent research into related NAD+ precursors highlights their potential in "rejuvenation" strategies, aiming to counteract the decline in NAD+ associated with aging and its related metabolic defects . Investigations into the most effective NAD+ precursors for specific cell types are ongoing, underscoring the research importance of compounds like D-ribosylnicotinic acid for elucidating cell-type-dependent variability in NAD+ synthesis . This product is intended for research purposes only in laboratory studies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C11H14NO6+

分子量

256.23 g/mol

IUPAC名

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid

InChI

InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/p+1/t7-,8-,9-,10-/m1/s1

InChIキー

PUEDDPCUCPRQNY-ZYUZMQFOSA-O

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O

異性体SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O

正規SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O

物理的記述

Solid

製品の起源

United States

Metabolic Pathways and Enzymatic Transformations of D Ribosylnicotinic Acid

Central Role in Nicotinate (B505614) and Nicotinamide (B372718) Metabolism

D-ribosylnicotinic acid is a key intermediate in the metabolic pathways of nicotinate and nicotinamide, which are essential vitamin B3 precursors for the synthesis of the coenzyme NAD+. hmdb.canih.gov In humans and other organisms, these pathways salvage preformed pyridine (B92270) bases from the diet or from NAD+ degradation to replenish the cellular NAD+ pool. hmdb.canih.govwikipedia.org D-ribosylnicotinic acid's position within this network is primarily as a direct precursor to nicotinic acid mononucleotide (NaMN), a central molecule that also serves as a convergence point for the de novo NAD+ synthesis pathway (from tryptophan) and the Preiss-Handler pathway (from nicotinic acid). nih.govnih.gov Its metabolic processing connects it to the broader system that maintains NAD+ homeostasis, which is critical for cellular redox reactions and signaling processes. wikipedia.org

D-Ribosylnicotinic Acid in Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Biosynthesis Pathways

D-ribosylnicotinic acid serves as a precursor in the biosynthesis of NAD+, a vital coenzyme in all living cells. google.comhmdb.ca It enters the NAD+ synthesis pathways through its conversion into key intermediates, primarily via phosphorylation, which is catalyzed by specific kinases. uniprot.orguniprot.org

The primary metabolic fate of D-ribosylnicotinic acid in NAD+ biosynthesis is its direct phosphorylation to form nicotinic acid mononucleotide (NaMN). hmdb.cahmdb.ca This reaction is a crucial step that channels the riboside form of nicotinic acid into the main NAD+ synthesis pipeline. nih.govuniprot.org The conversion involves the transfer of a phosphate (B84403) group from a donor, typically adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of the ribose moiety of D-ribosylnicotinic acid. uniprot.orguniprot.org Once formed, NaMN is subsequently adenylated by a nicotinamide mononucleotide adenylyltransferase (NMNAT) to produce nicotinic acid adenine dinucleotide (NaAD), which is then amidated to yield NAD+. nih.govwikipedia.org

The phosphorylation of D-ribosylnicotinic acid is catalyzed by nicotinamide riboside kinases (NMRKs), enzymes that also phosphorylate nicotinamide riboside (NR). nih.govuniprot.orguniprot.org The discovery that these kinases can utilize D-ribosylnicotinic acid as a substrate revealed new pathways for NAD+ biosynthesis. nih.gov In humans, two such enzymes, NMRK1 and NMRK2, have been identified and characterized. uniprot.orguniprot.org

Nicotinamide riboside kinase 1 (NMRK1) is a key enzyme that catalyzes the phosphorylation of D-ribosylnicotinic acid (also referred to as nicotinic acid riboside or NaR) to nicotinic acid mononucleotide (NaMN). uniprot.orghmdb.ca Structural and kinetic studies of human NMRK1 have shown that the enzyme does not have a specific recognition feature for the carboxamide group of its other primary substrate, nicotinamide riboside (NR). nih.gov This lack of strict recognition allows it to efficiently bind and phosphorylate D-ribosylnicotinic acid. nih.gov Research has demonstrated that the kinetics of NaR phosphorylation by NMRK1 are highly similar to those of NR, indicating that D-ribosylnicotinic acid is a specific and efficient substrate for the enzyme. nih.gov This activity provides a direct route for converting NaR into NaMN, thereby feeding it into the NAD+ biosynthetic pathway. nih.govuniprot.org

Table 1: NMRK1 Catalyzed Reaction

SubstratesEnzymeProductPathway
D-Ribosylnicotinic Acid (NaR) + ATPNicotinamide Riboside Kinase 1 (NMRK1)Nicotinic Acid Mononucleotide (NaMN) + ADPNAD+ Biosynthesis

Data derived from multiple sources. nih.govuniprot.orghmdb.ca

Nicotinamide riboside kinase 2 (NMRK2), like its paralog NMRK1, is capable of phosphorylating D-ribosylnicotinic acid to form NaMN. hmdb.cauniprot.org This function has been confirmed for both human and mouse NMRK2. uniprot.orguniprot.org NMRK2 is also known as ribosylnicotinic acid kinase 2. genecards.org Kinetic analysis of human NMRK2 has determined the Michaelis constant (KM) for nicotinic acid riboside to be 0.063 mM when ATP is the cosubstrate, indicating a high affinity for this substrate. uniprot.org This activity demonstrates that NMRK2 provides another effective pathway for the utilization of D-ribosylnicotinic acid in NAD+ synthesis. hmdb.cauniprot.org

Table 2: NMRK2 Substrate Affinity

EnzymeSubstrateCosubstrateKM Value
Human Nicotinamide Riboside Kinase 2 (NMRK2)Nicotinic Acid RibosideATP0.063 mM

Data sourced from UniProt. uniprot.org

D-ribosylnicotinic acid functions as a precursor in the NAD+ salvage pathways, which recycle vitamin B3 forms to synthesize NAD+. nih.govwikipedia.org The salvage pathways are essential in humans for maintaining the required high levels of NAD+. wikipedia.org By being converted to NaMN by NMRK enzymes, D-ribosylnicotinic acid directly enters the Preiss-Handler pathway, which is a major salvage route starting from nicotinic acid. nih.govnih.gov Additionally, research in yeast has shown that D-ribosylnicotinic acid can be utilized through an NMRK-independent pathway involving nucleoside hydrolases (Urh1) and phosphorylases (Pnp1), which split the molecule into nicotinic acid and a ribose group. nih.gov The released nicotinic acid can then be processed by the Preiss-Handler pathway, highlighting the versatility of D-ribosylnicotinic acid as an NAD+ precursor within the salvage system. nih.gov

Enzymatic Phosphorylation by Nicotinamide Riboside Kinases (NMRKs)

Biosynthesis from Nicotinic Acid Mononucleotide by Nucleotidases

D-ribosylnicotinic acid is formed through the enzymatic dephosphorylation of nicotinic acid mononucleotide (NaMN). This conversion is catalyzed by enzymes known as 5'-nucleotidases, which remove the phosphate group from NaMN. hmdb.canih.gov

In humans, this biosynthesis is mediated by the enzyme cytosolic purine (B94841) 5'-nucleotidase. hmdb.ca Research in yeast has provided more specific insights, identifying the enzymes Isn1 and Sdt1 as being responsible for the production of nicotinic acid riboside from pyridine mononucleotides. nih.gov Isn1 was previously categorized as an IMP-specific 5'-nucleotidase, while Sdt1 was classified as a pyrimidine (B1678525) 5'-nucleotidase. nih.gov However, studies have revealed their broader function in dephosphorylating NaMN to generate D-ribosylnicotinic acid (nicotinic acid riboside). nih.gov The expression of the Isn1 protein is itself regulated by the availability of nicotinic acid and glucose, indicating a controlled step in NAD+ metabolism. nih.gov

Table 1: Enzymatic Conversion of Nicotinic Acid Mononucleotide to D-Ribosylnicotinic Acid

Substrate Enzyme(s) Product Organism
Nicotinic Acid Mononucleotide (NaMN) Cytosolic purine 5'-nucleotidase D-ribosylnicotinic acid Humans

Intermediary Metabolite Status and Pathway Integration

D-ribosylnicotinic acid is an intermediary metabolite within the nicotinate and nicotinamide metabolism pathway, which is crucial for the synthesis of nicotinamide adenine dinucleotide (NAD+). hmdb.camdpi.com NAD+ is a vital coenzyme involved in numerous redox reactions essential for cellular energy metabolism. nih.gov

The metabolic pathways leading to NAD+ can be complex and utilize several precursors, including nicotinamide (NAM), nicotinic acid (NA), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN). mdpi.comnih.gov D-ribosylnicotinic acid (nicotinic acid riboside) is established as an authentic intracellular metabolite in this system. nih.gov

Its integration in the pathway is bidirectional. While it is produced from the dephosphorylation of nicotinic acid mononucleotide (NaMN), it can also be phosphorylated to form NaMN. hmdb.canih.gov This reverse reaction is catalyzed by nicotinamide riboside kinase (NRK) enzymes, which places D-ribosylnicotinic acid as a direct precursor to NaMN in a salvage pathway. hmdb.caymdb.ca NaMN is a pivotal intermediate that is subsequently adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is then amidated to produce NAD+. mdpi.com This positions D-ribosylnicotinic acid as a key node, linking it directly to the central NAD+ synthesis route.

Table 2: Pathway Integration of D-Ribosylnicotinic Acid in NAD+ Metabolism

Precursor Intermediate Compound Subsequent Metabolite Key Transformation
Nicotinic Acid Mononucleotide D-ribosylnicotinic acid Nicotinic Acid Mononucleotide Dephosphorylation by 5'-nucleotidases

| D-ribosylnicotinic acid | Nicotinic Acid Mononucleotide (NaMN) | Nicotinic Acid Adenine Dinucleotide (NaAD) | Phosphorylation by nicotinamide riboside kinase (Nrk1) |

Table of Mentioned Compounds

Compound Name Abbreviation
D-ribosylnicotinic acid
Nicotinic acid riboside
Nicotinic acid mononucleotide NaMN
Nicotinamide adenine dinucleotide NAD+
Nicotinamide NAM
Nicotinic acid NA
Nicotinamide riboside NR
Nicotinamide mononucleotide NMN
Inosine monophosphate IMP

Biological Distribution and Comparative Biochemical Significance of D Ribosylnicotinic Acid

Ubiquitous Presence Across Biological Kingdoms

The metabolic machinery for processing D-ribosylnicotinic acid, primarily through its mononucleotide form, nicotinic acid mononucleotide (NaMN), is conserved across prokaryotic and eukaryotic organisms. This underscores the ancient evolutionary origins of NAD+ biosynthetic routes. The compound is a key intermediate in the Preiss-Handler pathway, one of the primary routes for NAD+ synthesis.

Occurrence in Prokaryotic Systems (e.g., Bacteria)

In the prokaryotic domain, particularly in bacteria, the metabolism of D-ribosylnicotinic acid derivatives is a central part of NAD+ biosynthesis. Bacteria often rely on the de novo synthesis pathway or salvage pathways that utilize nicotinic acid. The enzyme nicotinic acid mononucleotide adenylyltransferase (NaMNAT), encoded by the nadD gene in Escherichia coli, is a key player in this process. researchgate.netasm.org This enzyme catalyzes the adenylation of NaMN to form nicotinic acid adenine (B156593) dinucleotide (NaAD). researchgate.net

Bacterial NaMNATs typically exhibit a strong preference for NaMN as a substrate over nicotinamide (B372718) mononucleotide (NMN). nih.govplos.org For instance, the NaMNAT from E. coli shows a significantly higher affinity for NaMN. researchgate.net This substrate specificity is a distinguishing feature of bacterial NAD+ metabolism.

Cyanobacteria also utilize pathways involving NaMN. In Synechocystis sp. PCC 6803, two distinct adenylyltransferases exist: one that prefers NaMN (a homolog of bacterial NadD) and another that is specific for NMN. nih.gov The NaMN-preferring enzyme is crucial for the organism's survival, indicating the importance of the pathway involving D-ribosylnicotinic acid derivatives. nih.gov

Occurrence in Eukaryotic Systems (e.g., Yeast, Plants, Mammals)

Eukaryotic organisms, from single-celled yeasts to complex plants and mammals, also demonstrate the widespread presence of D-ribosylnicotinic acid metabolism.

Yeast: In the budding yeast Saccharomyces cerevisiae, NAD+ can be synthesized from various precursors, including nicotinic acid. uib.no The conversion of nicotinic acid to NaMN is a key step in the Preiss-Handler pathway. Yeast possesses several nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT) isoenzymes, including Nma1p and Nma2p, which can utilize NaMN to produce NaAD. nih.gov The kinetic properties of yeast NMNAT have been characterized, with a reported Km value for NaMN of 5 mM. pnas.org Another enzyme, Pof1, has been identified as an NMN-specific adenylyltransferase, highlighting the diversity of NAD+ biosynthetic routes even within a single eukaryotic organism. researchgate.netmdpi.com

Plants: The presence of D-ribosylnicotinic acid metabolism is also established in the plant kingdom. plantaedb.comunivpm.it For example, nicotinic acid riboside, a related compound, has been reported in Vitis vinifera (grapevine). nih.gov In Arabidopsis thaliana, the model plant species, the biosynthesis of NAD+ can proceed through pathways involving NaMN. nih.gov The enzyme NaMN adenylyltransferase (NaMNAT) utilizes NaMN derived from both plastids and cytosolic reactions to produce NaAD. univpm.it

Species-Specific Variations in D-Ribosylnicotinic Acid Metabolism and Enzyme Activity

A notable variation in the metabolism of D-ribosylnicotinic acid derivatives across species lies in the substrate preference of the key enzyme, NMNAT. nih.gov While bacterial NMNATs have a strong preference for NaMN, human NMNATs can utilize both NaMN and NMN with comparable efficiency. nih.gov This difference has implications for the regulation and flux of NAD+ biosynthetic pathways in different organisms.

The kinetic parameters of NMNAT enzymes from various species highlight these differences. For example, the NMNAT from Bacillus anthracis has a Km for NaMN of 25 µM, which is comparable to that of the enzyme from the human malaria parasite Plasmodium falciparum (35.8 µM). plos.org In contrast, the yeast enzyme has a much higher Km for NaMN (5 mM), suggesting a lower affinity. pnas.org These variations in enzyme kinetics likely reflect the different metabolic demands and precursor availability in these organisms.

Below is an interactive table summarizing the kinetic properties of NMNAT enzymes from different species with respect to NaMN.

D-Ribosylnicotinic Acid in Specialized Biological Contexts

Beyond its core role in general metabolism, the pathway involving D-ribosylnicotinic acid appears to be significant in specialized biological contexts, particularly in the nervous system. The various isoforms of mammalian NMNAT are differentially expressed in tissues, with NMNAT2 being predominantly found in the brain. This suggests a specialized role for NAD+ synthesis in neuronal function and maintenance.

Emerging research points to the involvement of NAD+ metabolism in neuroprotection and the response to neurodegeneration. nih.gov While direct studies on D-ribosylnicotinic acid are limited, the broader pathway is implicated. For instance, astrocyte-neuron interactions, which are crucial for brain homeostasis, involve the exchange of metabolites that can influence neuronal health. nih.govmdpi.com The metabolism of compounds like D-serine, which is involved in modulating neuronal receptor function, highlights the intricate biochemical environment of the brain where NAD+ metabolism plays a vital role. nih.govmdpi.com The neuroprotective effects of related molecules that can boost NAD+ levels further underscore the importance of this biosynthetic pathway in maintaining neuronal integrity.

Molecular Mechanisms and Cellular Functions of D Ribosylnicotinic Acid and Its Metabolites

Regulation of Cellular Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Levels

D-ribosylnicotinic acid is a precursor to NAD+ in human cells. medchemexpress.com NAD+ is a critical coenzyme in cellular metabolism and is involved in a multitude of biological processes, including energy metabolism, DNA repair, and gene expression regulation. amerigoscientific.combohrium.com The levels of NAD+ in the body can decline with age, and this decrease is associated with various age-related conditions. amerigoscientific.com Supplementation with NAD+ precursors like D-ribosylnicotinic acid can effectively increase cellular NAD+ levels. amerigoscientific.commdpi.com

The conversion of D-ribosylnicotinic acid to NAD+ can occur through different metabolic pathways. In one pathway, nicotinamide riboside kinase (Nrk) can phosphorylate D-ribosylnicotinic acid to produce nicotinic acid mononucleotide (NaMN). nih.gov Alternatively, the enzyme Urh1 can convert D-ribosylnicotinic acid to nicotinic acid (NA). nih.gov NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to produce NAD+.

The gut microbiome also plays a role in the metabolism of NAD+ precursors. nih.gov Some gut microbes possess enzymes that can convert nicotinamide-containing metabolites into nicotinic acid-containing metabolites, which can then enter the NAD+ synthesis pathways. nih.govasm.org

Contributions to Cellular Energy Metabolism and Bioenergetics

NAD+ is a fundamental molecule in cellular energy metabolism, acting as a cofactor for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. nih.govnih.gov By serving as a precursor to NAD+, D-ribosylnicotinic acid indirectly contributes to the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. frontiersin.orgyoutube.com

The availability of NAD+ is crucial for mitochondrial function. mdpi.comnih.gov Declining levels of NAD+ can impair mitochondrial metabolism, leading to increased oxidative stress and reduced ATP production. nih.gov Supplementation with NAD+ precursors has been shown to enhance oxidative metabolism and improve mitochondrial function. nih.govplos.org For instance, treatment with nicotinamide riboside (NR), a related NAD+ precursor, has been found to enhance the activity of SIRT1, leading to increased expression of mitochondrial genes and improved mitochondrial function in mice. nih.gov

Involvement in DNA Repair Mechanisms via NAD+-Dependent Processes

NAD+ is an essential substrate for poly(ADP-ribose) polymerases (PARPs), a family of enzymes critical for DNA repair. nih.govnih.gov When DNA damage occurs, PARPs are activated and use NAD+ to synthesize poly(ADP-ribose) (PAR) chains on themselves and other proteins at the site of the damage. oncoscience.usnih.gov This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient repair of DNA strand breaks. oncoscience.usresearchgate.net

Consequently, a sufficient supply of NAD+ is vital for maintaining genomic stability. d-nb.info Under conditions of genotoxic stress, cellular NAD+ levels can become depleted due to the high activity of PARPs. nih.gov Supplementing with NAD+ precursors like nicotinic acid has been shown to increase cellular NAD+ levels, enhance DNA repair efficiency, and improve genomic stability in human cells. d-nb.info The role of RNA in DNA repair processes is also an emerging area of research, with studies indicating that RNA molecules can directly participate in and influence DNA double-strand break repair. nih.govgatech.edu

Role in Cellular Stress Response Pathways

Cells are constantly exposed to various stressors that can lead to the accumulation of damaged biomolecules. embopress.org Cellular stress response pathways are crucial for coping with these stressors and maintaining cellular homeostasis. embopress.orguga.edu NAD+ and its precursors play a significant role in these pathways.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a common cellular stressor. nih.gov NAD+ is involved in mitigating oxidative stress through its role in mitochondrial function and as a substrate for NAD+-dependent enzymes with antioxidant functions. aging-us.com For example, SIRT3, a mitochondrial sirtuin, can deacetylate and activate superoxide (B77818) dismutase 2 (SOD2), a key antioxidant enzyme. aging-us.com Supplementation with nicotinic acid has been shown to up-regulate SOD2 and SIRT3, thereby reducing mitochondrial ROS accumulation. mdpi.com D-ribose, a component of D-ribosylnicotinic acid, may also play a role in reducing the formation of free radicals during periods of cellular stress. nih.gov

The m6A modification on messenger RNA (mRNA) is another critical component of the cellular stress response. news-medical.net This modification typically tags mRNAs for degradation, but this process is halted during cellular stress, allowing for the accumulation of stress-response proteins. news-medical.net

Interactions with Sirtuins and Poly(ADP-ribose) Polymerases (PARPs)

Sirtuins and PARPs are two major families of NAD+-dependent enzymes that play crucial roles in various cellular processes. nih.govnih.gov Sirtuins are a class of protein deacetylases that regulate metabolism, inflammation, and aging. frontiersin.orgnih.gov PARPs are primarily involved in DNA repair and the maintenance of genomic stability. e-century.us

Given that both sirtuins and PARPs use NAD+ as a substrate, there is a direct competition for the available cellular NAD+ pool. nih.govnih.gov Persistent activation of PARPs, for instance, in response to extensive DNA damage, can lead to a significant depletion of cellular NAD+, which in turn can inhibit the activity of sirtuins. nih.gov Conversely, activation of sirtuins can sometimes lead to reduced PARP activity. nih.gov

Supplementation with NAD+ precursors like D-ribosylnicotinate can boost cellular NAD+ levels, thereby influencing the activity of both sirtuins and PARPs. d-nb.info Increased NAD+ availability can enhance sirtuin activity, leading to the deacetylation of their target proteins and subsequent downstream effects. nih.govd-nb.info For example, increased SIRT1 activity can lead to the deacetylation of p53, a key tumor suppressor protein. d-nb.info Similarly, adequate NAD+ levels are essential for PARP-mediated DNA repair. nih.govplos.org

Some sirtuins have also been reported to have weak ADP-ribosyltransferase activity, though it is thought to be a side reaction of their primary deacetylase function and may not be physiologically significant. nih.gov

Implications in Fundamental Cellular Regulatory Networks

The influence of D-ribosylnicotinic acid and its metabolites extends to fundamental cellular regulatory networks that govern a wide array of cellular functions. ymdb.ca By modulating the levels of NAD+, D-ribosylnicotinate can impact transcriptional regulatory networks, which control global gene expression programs. nih.gov

Gene regulatory networks are complex systems of interacting genes and proteins that dictate cellular behavior. nih.gov NAD+-dependent enzymes like sirtuins and PARPs are key nodes in these networks, influencing the expression of numerous genes by modifying transcription factors and histones. For example, SIRT1 can regulate the activity of transcription factors such as FOXO3a, which is involved in antioxidant defense. frontiersin.org

Structural Biology and Enzymology of D Ribosylnicotinic Acid Interacting Proteins

Structural Characterization of Nicotinamide (B372718) Riboside Kinases (NMRK1 and NMRK2)

Nicotinamide riboside kinases (NMRK1 and NMRK2) are pivotal enzymes in the salvage pathway of NAD+ biosynthesis, responsible for the phosphorylation of nicotinamide riboside (NR) and, as has been discovered, nicotinic acid riboside (NaR), the ribosylated form of nicotinic acid. plos.org The structural elucidation of these kinases has provided profound insights into their function and substrate specificity.

While both NMRK1 and NMRK2 exhibit a high affinity for NR, their substrate specificities show subtle differences. bioscientifica.com NMRK1 and NMRK2 are dual-specificity kinases, capable of phosphorylating both NR and NaR. plos.org Kinetic studies have shown that while NR is generally favored, the enzymes can efficiently process NaR, highlighting a broader role in NAD+ precursor metabolism than initially thought. plos.org This dual specificity is a key feature of their catalytic activity, allowing the cell to utilize different precursors to maintain its NAD+ pool.

The structural basis for the discrimination between nicotinamide riboside and other nucleosides, such as pyrimidine (B1678525) nucleosides, has been attributed to specific residues within the active site that create a binding pocket complementary to the nicotinamide or nicotinic acid head group. plos.org However, the precise structural features that distinguish the binding of the carboxamide group of NR from the carboxyl group of NaR are still under investigation.

FeatureHuman NMRK1Human NMRK2
Protein Family Rossmann fold metabolite kinaseRossmann fold metabolite kinase
Primary Function Phosphorylation of NR and NaRPhosphorylation of NR and NaR
Substrate Affinity (KM for NR with ATP) 0.088 mM bioscientifica.com0.19 mM bioscientifica.com
Structural Motif Core domain and lid domainSimilar to NMRK1
Subcellular Localization Predominantly cytosolic nih.govPredominantly cytosolic, enriched in skeletal muscle nih.gov

Elucidation of Active Site Architecture and Catalytic Mechanisms of D-Ribosylnicotinic Acid Converting Enzymes

The conversion of D-ribosylnicotinic acid is a critical step in the Preiss-Handler pathway for NAD+ synthesis. This process is carried out by enzymes that possess a precisely organized active site, a pocket or groove where the substrate binds and the chemical reaction occurs. wikipedia.org The active site is composed of a handful of amino acid residues that directly participate in catalysis (catalytic site) and others that are responsible for substrate binding (binding site). wikipedia.org

The catalytic mechanism of these enzymes often involves a combination of general acid-base catalysis, covalent catalysis, and electrostatic stabilization. wou.eduwikipedia.org In the context of D-ribosylnicotinic acid conversion, which involves phosphorylation, a phosphate (B84403) group from a donor molecule like ATP is transferred to the ribose moiety of the substrate.

A typical catalytic cycle can be conceptualized as follows:

Substrate Binding: D-ribosylnicotinic acid and the phosphate donor (e.g., ATP) bind to the active site of the enzyme. This binding is highly specific, guided by the shape and chemical properties of the active site. wikipedia.org

Nucleophilic Attack: A key residue in the active site, often a serine or histidine, acts as a nucleophile. wou.edulibretexts.org It may be activated by another residue in a catalytic triad, which increases its nucleophilicity. wikipedia.orglibretexts.org This activated residue then attacks the gamma-phosphate of ATP.

Phosphoryl Transfer: The phosphate group is transferred to the 5'-hydroxyl group of the ribose on D-ribosylnicotinic acid, forming nicotinic acid mononucleotide (NaMN). This step often proceeds through a transition state that is stabilized by interactions with active site residues. wou.edu

Product Release: The products, NaMN and ADP, are released from the active site, regenerating the enzyme for another catalytic cycle. wou.edu

The active site architecture of enzymes like NMRK1, which can convert nicotinic acid riboside (a form of D-ribosylnicotinic acid), features a binding pocket that accommodates the nicotinic acid head group and the ribose sugar. plos.org The precise positioning of the substrate allows for the efficient transfer of the phosphate group.

Protein-Ligand Interactions of D-Ribosylnicotinic Acid with Metabolic Enzymes

The interaction between D-ribosylnicotinic acid (the ligand) and its converting enzymes is a highly specific and dynamic process governed by a network of non-covalent interactions. mdpi.comnumberanalytics.com These interactions, including hydrogen bonds, electrostatic interactions (salt bridges), hydrophobic interactions, and van der Waals forces, are crucial for substrate recognition, binding affinity, and catalytic efficiency. nih.govbiorxiv.org

The binding of D-ribosylnicotinic acid to the active site of an enzyme like NMRK induces conformational changes in the protein, a phenomenon known as "induced fit." This adjustment ensures a snug fit between the ligand and the enzyme, optimizing the orientation of the substrate for catalysis. mdpi.com

Key interactions within the active site include:

Hydrogen Bonds: The carboxyl group of the nicotinic acid moiety and the hydroxyl groups of the ribose can form hydrogen bonds with polar amino acid residues in the active site. These interactions are critical for orienting the substrate correctly.

Electrostatic Interactions: The negatively charged carboxyl group of D-ribosylnicotinic acid can form salt bridges with positively charged residues like arginine or lysine (B10760008) in the binding pocket. biorxiv.org

The thermodynamics of these interactions, including changes in enthalpy and entropy, determine the binding affinity (Kd) of the ligand for the protein. numberanalytics.com A lower Kd value signifies a higher affinity. numberanalytics.com The study of these interactions is fundamental to understanding enzyme specificity and for the design of potential inhibitors or modulators of enzyme activity. nih.gov

Conformational Dynamics in D-Ribosylnicotinic Acid Related Enzymatic Reactions

Enzymes are not static entities; they are dynamic molecules that undergo a range of conformational changes, from small-scale side-chain rearrangements to large-scale domain movements. mdpi.com These dynamics are not random but are often intrinsically linked to the enzyme's catalytic function, including substrate binding, product release, and the chemical transformation itself. semanticscholar.orgrsc.org

In the context of enzymes that process D-ribosylnicotinic acid, conformational dynamics play a crucial role at several stages of the catalytic cycle:

Substrate Binding and Product Release: The binding of D-ribosylnicotinic acid can trigger a conformational change, such as the closing of a "lid" domain over the active site. mdpi.com This sequestering of the substrate can exclude water from the active site, which can be important for certain chemical reactions. After catalysis, the enzyme must adopt a more open conformation to release the product. nih.gov

Catalysis: The transition between different conformational substates can facilitate the chemical steps of the reaction. semanticscholar.org The protein's flexibility allows it to stabilize the high-energy transition state of the reaction, thereby lowering the activation energy. wou.edu

Allosteric Regulation: Conformational changes can also be induced by the binding of molecules at sites other than the active site (allosteric sites). This can modulate the enzyme's activity, providing a mechanism for cellular regulation of the metabolic pathway.

Computational methods, such as molecular dynamics (MD) simulations, are powerful tools for studying these conformational changes at an atomic level, providing insights into how protein dynamics influence enzymatic function. mdpi.com

Advancements in Structural Resolution Techniques for D-Ribosylnicotinic Acid Pathway Enzymes

Our understanding of the three-dimensional structures of enzymes involved in the D-ribosylnicotinic acid pathway has been made possible by significant advancements in structural biology techniques. These methods provide high-resolution snapshots of protein architecture, which are essential for elucidating function. nih.gov

X-ray Crystallography has been the cornerstone of structural biology for decades. nih.gov This technique requires the protein to be crystallized, after which it is bombarded with X-rays. The diffraction pattern of the X-rays is used to calculate the electron density and, ultimately, the atomic structure of the protein. This method has been instrumental in determining the structures of numerous enzymes, including NMRK1. plos.org

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large protein complexes or proteins that are difficult to crystallize. nih.gov In cryo-EM, a solution of the protein is rapidly frozen in a thin layer of vitreous ice and then imaged with an electron microscope. Thousands of 2D images are then computationally combined to reconstruct a 3D model of the protein. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique that can provide information about the structure and dynamics of proteins in solution, which is closer to their native state. While generally limited to smaller proteins, NMR is invaluable for studying protein dynamics and protein-ligand interactions.

These primary techniques are often complemented by other biophysical methods such as:

Mass Spectrometry: Can be used to identify protein-ligand interactions and characterize post-translational modifications. nih.gov

The integration of these advanced techniques continues to provide ever more detailed and dynamic pictures of the enzymes that interact with D-ribosylnicotinic acid, paving the way for a deeper understanding of NAD+ metabolism.

Future Directions and Emerging Research Avenues for D Ribosylnicotinic Acid

Unexplored Metabolic Fates and Precursors

The known metabolic fate of D-ribosylnicotinic acid primarily involves its conversion into nicotinic acid mononucleotide (NaMN) by nicotinamide (B372718) riboside kinases (NRK1) or its hydrolysis to nicotinic acid (NA). researchgate.netreactome.org However, the complete metabolic network surrounding D-ribosylnicotinic acid is likely more complex. Future research will need to focus on identifying alternative metabolic pathways and previously unknown downstream metabolites. It is plausible that D-ribosylnicotinic acid is modified or conjugated in ways that have not yet been characterized, potentially leading to molecules with unique biological activities.

On the other end of the spectrum, the full range of endogenous and exogenous precursors that lead to the formation of D-ribosylnicotinic acid is not entirely elucidated. While it is known to be formed from NaMN, other biosynthetic routes may exist. hmdb.ca A comprehensive understanding of its synthesis and degradation is crucial for manipulating its intracellular levels for therapeutic purposes.

Identification of Novel D-Ribosylnicotinic Acid Metabolizing Enzymes

Currently, the primary enzymes known to metabolize D-ribosylnicotinic acid are nicotinamide riboside kinase 1 (NMRK1) and the hydrolase Urh1. researchgate.netgenecards.org NMRK1 phosphorylates D-ribosylnicotinic acid to form nicotinic acid mononucleotide (NaMN). reactome.orghmdb.ca There is, however, evidence suggesting that other enzymes may be involved in its metabolism. The identification and characterization of these novel enzymes are of paramount importance.

Future research should employ a combination of genetic screening, proteomics, and biochemical assays to uncover new proteins that bind to, modify, or transport D-ribosylnicotinic acid. The discovery of such enzymes would not only fill gaps in our knowledge of NAD+ metabolism but could also present novel targets for pharmacological intervention in diseases associated with altered NAD+ homeostasis.

Advanced Omics Approaches in D-Ribosylnicotinic Acid Research (e.g., Metabolomics, Proteomics)

The application of advanced "omics" technologies is set to revolutionize our understanding of D-ribosylnicotinic acid. Metabolomics and proteomics, in particular, are powerful tools for generating comprehensive datasets that can reveal novel insights into the roles of this compound in health and disease.

Metabolomics: Untargeted metabolomics studies have already begun to highlight the importance of D-ribosylnicotinic acid in various pathological conditions. For instance, alterations in the levels of nicotinate (B505614) ribonucleoside have been observed in studies related to gout, Parkinson's disease, and collagen-induced arthritis. mdpi.comnih.govnih.gov These studies provide a snapshot of the metabolic perturbations that occur in disease states and can help generate new hypotheses about the function of D-ribosylnicotinic acid. Future metabolomics research should focus on tracing the metabolic flux of labeled D-ribosylnicotinic acid to map its metabolic fate in different tissues and under various physiological conditions.

Proteomics: Proteomics can be employed to identify proteins that interact with D-ribosylnicotinic acid or whose expression levels are altered by it. This can help to uncover regulatory networks and signaling pathways that are influenced by this metabolite. For example, proteomic analyses of cells or tissues treated with D-ribosylnicotinic acid could reveal changes in the abundance of metabolic enzymes, signaling proteins, or transcription factors, providing clues to its mechanism of action. mednexus.org

The integration of metabolomics and proteomics data will be particularly powerful, allowing for a systems-level understanding of how D-ribosylnicotinic acid influences cellular physiology. oup.comnih.govmdpi.comoup.comfrontiersin.org

Development of Advanced Tools for Studying D-Ribosylnicotinic Acid Dynamics in Vivo

A significant challenge in studying D-ribosylnicotinic acid is the lack of tools for monitoring its concentration and localization in real-time within living organisms. The development of genetically encoded biosensors, for instance, would be a major breakthrough. kcl.ac.ukresearchgate.net These biosensors could be designed to fluoresce upon binding to D-ribosylnicotinic acid, enabling researchers to visualize its dynamic changes in different cellular compartments and tissues.

Furthermore, advanced imaging techniques, such as positron emission tomography (PET) with radiolabeled D-ribosylnicotinic acid analogues, could provide a non-invasive means to track its distribution and uptake in whole animals. nih.govelifesciences.orgelifesciences.org Such tools would be invaluable for understanding its pharmacokinetics and for assessing the efficacy of therapeutic strategies aimed at modulating its levels.

Cross-Disciplinary Research Integrating D-Ribosylnicotinic Acid Biochemistry with Other Fields

The importance of D-ribosylnicotinic acid extends beyond basic biochemistry. Its role as an NAD+ precursor links it to a wide range of physiological processes and disease states. Future research should foster collaborations between biochemists and researchers in other fields, such as immunology, neurobiology, and oncology, to explore the multifaceted roles of this compound.

Immunology: Emerging evidence suggests a link between NAD+ metabolism and immune function. nih.gov Investigating how D-ribosylnicotinic acid influences immune cell activation, differentiation, and inflammatory responses could open up new avenues for treating autoimmune and inflammatory diseases.

Neurobiology: Given the critical role of NAD+ in neuronal health and function, exploring the neuroprotective effects of D-ribosylnicotinic acid is a promising area of research. Studies have already associated nicotinate and nicotinamide metabolites with cognitive function in Parkinson's disease. nih.govmedrxiv.org Further investigation could lead to new therapeutic strategies for neurodegenerative disorders.

By integrating the study of D-ribosylnicotinic acid with these and other disciplines, a more holistic understanding of its importance in human health and disease can be achieved.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-ribosylnicotinic acid, and how can researchers validate product purity?

  • Methodological Answer : The synthesis typically involves ribosylation of nicotinic acid derivatives via enzymatic or chemical methods. For validation, use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection to assess purity (>95%). Researchers should cross-reference spectral data with published databases (e.g., HMDB, PubChem) and replicate synthesis protocols with controls to minimize side products .

Q. Which analytical techniques are most effective for quantifying D-ribosylnicotinic acid in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity (detection limits ~nM) and specificity. For tissue or plasma samples, include solid-phase extraction (SPE) to reduce matrix interference. Validate methods using spike-recovery experiments (80–120% recovery) and calibration curves (R² ≥ 0.99). Internal standards (e.g., isotopically labeled analogs) improve precision .

Q. What is the biological role of D-ribosylnicotinic acid in NAD+ biosynthesis, and how can its metabolic flux be tracked experimentally?

  • Methodological Answer : D-ribosylnicotinic acid is a precursor in the Preiss-Handler pathway. To track metabolic flux, employ stable isotope labeling (e.g., ¹³C-nicotinic acid) combined with LC-MS/MS. Use kinetic modeling software (e.g., INCA) to analyze time-resolved isotopic enrichment data. Compare results with knockout models (e.g., QPRT-deficient cells) to confirm pathway specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the enzymatic pathways involving D-ribosylnicotinic acid in NAD+ biosynthesis?

  • Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to identify methodological inconsistencies (e.g., enzyme source, assay conditions) . Replicate key studies using standardized protocols (e.g., uniform pH, cofactor concentrations). Employ CRISPR-Cas9-edited cell lines to isolate pathway contributions. Meta-analyses should report effect sizes (e.g., Hedge’s g) to quantify discrepancies .

Q. What experimental design considerations are critical when investigating the pharmacokinetic properties of D-ribosylnicotinic acid?

  • Methodological Answer : Use crossover studies in animal models to control inter-individual variability. For bioavailability assessments, administer both intravenous (IV) and oral doses, with serial blood sampling over 24 hours. Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin. Include tissue distribution studies (e.g., radiolabeled ¹⁴C-D-ribosylnicotinic acid) and assess renal clearance via urine collection .

Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate the systemic effects of D-ribosylnicotinic acid supplementation?

  • Methodological Answer : Integrate untargeted metabolomics (UHPLC-QTOF-MS) with proteomics (LC-MS/MS) to identify pathway perturbations. Use bioinformatics tools (e.g., MetaboAnalyst, STRING) for network analysis. Validate findings with targeted assays (e.g., NAD+ quantification via enzymatic cycling). Include negative controls (placebo groups) and adjust for multiple testing (e.g., Benjamini-Hochberg correction) .

Q. What strategies mitigate batch-to-batch variability in D-ribosylnicotinic acid synthesis for reproducible in vitro studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, optimizing reaction parameters (temperature, catalyst loading) via design-of-experiments (DoE). Characterize each batch with orthogonal techniques (e.g., X-ray crystallography for crystalline form, differential scanning calorimetry for purity). Share raw data and protocols in open repositories (e.g., Zenodo) to enhance reproducibility .

Frameworks for Rigorous Inquiry

  • PICO(T) for Hypothesis Development : Example—"In mammalian cell models (P), does D-ribosylnicotinic acid supplementation (I) compared to nicotinic acid (C) increase intracellular NAD+ levels (O) over 48 hours (T)?" .
  • FINER Criteria : Ensure questions are Feasible (e.g., accessible reagents), Novel (e.g., unstudied tissue-specific effects), and Ethical (e.g., animal welfare compliance) .

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